molecular formula C8H11N3O B14246920 3-Amino-4-(aminomethyl)benzamide CAS No. 404029-16-9

3-Amino-4-(aminomethyl)benzamide

Cat. No.: B14246920
CAS No.: 404029-16-9
M. Wt: 165.19 g/mol
InChI Key: GUAMYOVAFGKFTH-UHFFFAOYSA-N
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Description

3-Amino-4-(aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(aminomethyl)benzamide typically involves the acylation of 4-aminomethylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amino groups in different chemical environments can lead to the formation of by-products .

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using a continuous flow microreactor system. This method allows for precise control over reaction parameters, leading to higher yields and selectivity. The use of microreactors also facilitates the determination of intrinsic reaction kinetics, which can be used to further optimize the process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

3-Amino-4-(aminomethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(aminomethyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 3-Amino-4-methylbenzamide
  • 4-(aminomethyl)benzamide
  • 3-Amino-4-methoxybenzamide

Comparison: 3-Amino-4-(aminomethyl)benzamide is unique due to the presence of two amino groups at specific positions on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Amino-4-methylbenzamide lacks the additional amino group, which can significantly alter its reactivity and applications .

Properties

CAS No.

404029-16-9

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-4-(aminomethyl)benzamide

InChI

InChI=1S/C8H11N3O/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4,9-10H2,(H2,11,12)

InChI Key

GUAMYOVAFGKFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)CN

Origin of Product

United States

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